![molecular formula C12H13FN2 B1385980 9-氟-1,2,3,4,5,6-六氢氮杂菲并[4,3-b]吲哚 CAS No. 919120-68-6](/img/structure/B1385980.png)

9-氟-1,2,3,4,5,6-六氢氮杂菲并[4,3-b]吲哚

描述

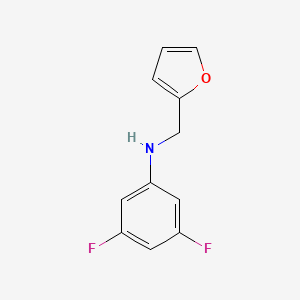

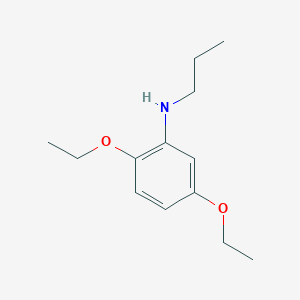

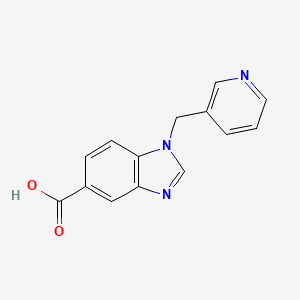

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a chemical compound with the molecular formula C12H13FN2 . It is a complex structure that contains a total of 30 bonds, including 17 non-H bonds, 10 multiple bonds, 10 aromatic bonds, and various ring structures .

Molecular Structure Analysis

The molecular structure of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is quite complex. It contains 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 nine-membered ring, and 1 ten-membered ring. Additionally, it includes 1 secondary amine (aliphatic) and 1 Pyrrole .Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.243 Da . It has a density of 1.225g/cm3 and a boiling point of 374.4ºC at 760 mmHg . The exact melting point is not available .科学研究应用

抗肿瘤药剂

9-氟-1,2,3,4,5,6-六氢氮杂菲并[4,3-b]吲哚衍生物已被合成并评估其作为抗肿瘤药剂的潜力。这些化合物在芳香支架的特定位置显示正电荷,并已证明对各种癌细胞系具有显着的体外抗肿瘤活性。它们的 DNA 结合特性得到了表征,表明它们可以作为具有增加的 DNA 结合亲和力的插入剂。氟和烷基氨基侧链的引入,以及在 11-N 位置添加正电荷,是它们抗肿瘤活性和增强的 DNA 结合能力的原因 (Gu 等人,2017).

抗精神病药剂

六氢氮杂菲并[4,5-b]吲哚的衍生物作为抗精神病药剂的潜力已进行了研究。虽然有些化合物对甲基苯丙胺聚集毒性没有显示出显着的活性,但其他化合物,包括 5-苯基衍生物及其 3-甲基变体,在抗抑郁剂筛选中显示出活性 (Elliott 等人,1980).

治疗性药物靶点

1,2,3,4,5,6-六氢氮杂菲并[4,3-b]吲哚衍生物与治疗靶点的相互作用已得到研究,包括受体、酶和神经递质转运蛋白。这些研究表明,不同的治疗靶点对这些结构的顺式和反式构型表现出不同程度的敏感性,特别是对组胺 H1 和血清素 5-HT2C 受体 (Mit’kin 等人,2012)。

化学合成和改性

化学合成研究已导致从六氢氮杂菲并[4,3-b]-和-[3,4-b]吲哚中产生异构六氢氮杂菲并[5,6-b]吲哚的方法的开发。这项工作使得能够产生氮杂环中双键位置不同的化合物,从而促进了该领域化学结构的多样性 (Voskressensky 等人,2007).

HIV-1 附着抑制

包括 9-氟变体在内的吲哚衍生物已被发现通过抑制 HIV 表面蛋白 gp120 与宿主细胞受体 CD4 的相互作用来干扰 HIV-1 附着。口服给药时,这些化合物在各种动物模型中均表现出增强的效力和生物利用度 (Wang 等人,2003).

除草剂应用

已合成氟化吲哚衍生物,包括 3-肼基-1,2,4-三嗪并[5,6-b]吲哚,并测试了它们对各种杂草的除草效果。新型氟化肼基-1,2,4-三嗪并[5,6-b]吲哚已显示出作为后出苗除草剂的潜力 (Bawazir & Abdel-Rahman, 2020).

作用机制

Target of Action

The primary targets of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain and other areas of the body.

Mode of Action

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition is achieved with IC50s in the micromolar range, indicating a moderate level of potency . The compound shows a structure-dependent selectivity towards BChE .

Biochemical Pathways

By inhibiting AChE and BChE, 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, the compound potentially increases the concentration of this neurotransmitter in the synaptic cleft, enhancing cholinergic transmission .

Pharmacokinetics

The compound’s molecular weight (20424) and LogP (232400) suggest that it may have suitable properties for absorption and distribution

Result of Action

The molecular and cellular effects of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole’s action primarily involve the modulation of cholinergic transmission. By inhibiting AChE and BChE, the compound can potentially enhance the signaling of acetylcholine, affecting various physiological processes controlled by this neurotransmitter .

属性

IUPAC Name |

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12/h3-4,6,14-15H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHSVILTWVPKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)C3=C(N2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651603 | |

| Record name | 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |

CAS RN |

919120-68-6 | |

| Record name | 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzaldehyde](/img/structure/B1385899.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1385902.png)

![(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1385920.png)